N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide
Description
N-Methoxy-N,3,5-trimethylisoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with three methyl groups at positions 3, 4, and 5, and a methoxy group on the carboxamide nitrogen. This structure confers unique physicochemical properties, including moderate lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
N-methoxy-N,3,5-trimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-7(6(2)13-9-5)8(11)10(3)12-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTAZFGYSUJHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,5-dimethylisoxazole-4-carboxylic acid and methoxyamine hydrochloride.
Reaction Conditions: The reaction is carried out under controlled conditions, including the use of a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine), and a coupling reagent (e.g., EDCI, HOBt).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N,3,5-trimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isoxazoles with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide has been studied for its potential antibacterial properties. Compounds derived from isoxazole structures have demonstrated effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action typically involves inhibition of DNA synthesis by targeting specific bacterial polymerases, such as PoIC, which is crucial for the replication of low GC Gram-positive bacteria .
Case Study: Antibacterial Efficacy
A study highlighted the synthesis of several amide and sulfonamide derivatives based on isoxazole frameworks. These compounds exhibited strong antibacterial activity, particularly against drug-resistant strains. For instance, derivatives similar to this compound showed selective inhibition of bacterial growth while sparing mammalian cells .
Agricultural Applications
Pesticidal Properties
Research indicates that isoxazole derivatives can serve as effective pesticides. Their structural characteristics allow them to interact with biological systems in pests, disrupting essential metabolic processes. The compound this compound has been identified as a potential candidate for development into a bioactive pesticide due to its favorable properties .
Chemical Synthesis and Research
Building Blocks in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions involving electrophilic substitutions or condensation reactions with aldehydes and ketones .
Research Findings
Recent advancements in synthetic methodologies have expanded the scope of isoxazole chemistry. The compound's ability to form derivatives through reactions with nitro compounds has been documented extensively. These derivatives often exhibit enhanced biological activities and can be tailored for specific applications in pharmaceuticals and agrochemicals .
Data Table: Overview of Applications
Mechanism of Action
The mechanism by which N-Methoxy-N,3,5-trimethylisoxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Biological Activity
N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
1. Antiproliferative Activity
Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation. This compound has shown promising results in inhibiting cancer cell lines.
1.1 In Vitro Studies
In vitro studies demonstrated that this compound exhibits selective antiproliferative effects against various cancer cell lines. For instance, it was found that derivatives of this compound have IC50 values ranging from 1.2 µM to 5.3 µM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin and etoposide .
Table 1: Antiproliferative Activity of this compound Derivatives
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 3.1 | Doxorubicin | 0.5 |
| HCT116 | 3.7 | Etoposide | 1.0 |
| HEK 293 | 5.3 | - | - |
The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and inhibition of oxidative stress pathways.
2.1 Apoptosis Induction
Studies have indicated that treatment with this compound can lead to apoptosis in cancer cells. Flow cytometry analysis revealed that it increases the percentage of apoptotic cells in a dose-dependent manner . This suggests that the compound may activate intrinsic apoptotic pathways, contributing to its anticancer effects.
2.2 Antioxidant Properties
In addition to its antiproliferative activity, this compound also exhibits antioxidant properties. It has been shown to reduce oxidative stress markers in treated cells, potentially protecting them from damage and further supporting its role as an anticancer agent .
3. Antibacterial Activity
Beyond its anticancer properties, this compound also displays antibacterial activity against various strains of bacteria.
3.1 Selective Antibacterial Effects
Research indicates that derivatives of this compound have selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values were reported at 8 µM for E. faecalis and 16 µM for S. aureus, demonstrating significant antibacterial potential .
Table 2: Antibacterial Activity of this compound Derivatives
| Bacterial Strain | MIC (µM) |
|---|---|
| Enterococcus faecalis | 8 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
4. Case Studies and Research Findings
Several studies have explored the biological activity of this compound derivatives:
- A study highlighted the most effective derivative with an isobutyl chain showing an IC50 value of 2.2 µM against multiple cancer cell lines .
- Another investigation confirmed that compounds with methoxy and hydroxy substitutions exhibited enhanced antiproliferative and antioxidant activities compared to their counterparts lacking these groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
